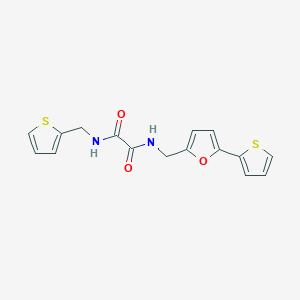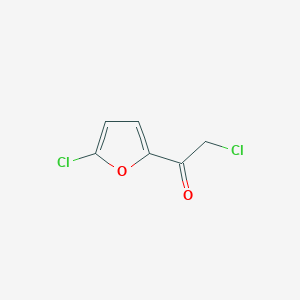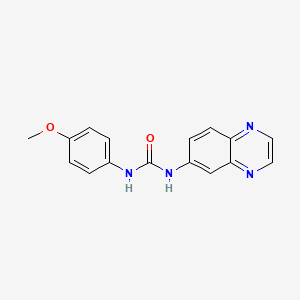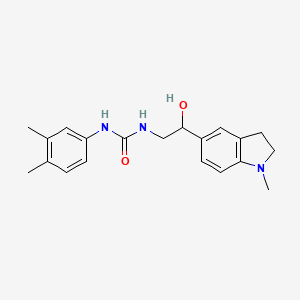![molecular formula C20H17N3O3S B2888524 N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-56-3](/img/structure/B2888524.png)
N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms . Pyrimidines are key components of many biological molecules, including DNA and RNA . The benzyloxyphenyl group attached to the pyrimidine ring could potentially enhance the compound’s lipophilicity, aiding in its absorption and distribution in the body .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives are often synthesized using methods such as Suzuki coupling . The benzyloxyphenyl group could potentially be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a heterocyclic aromatic ring, similar to the structure of DNA and RNA bases . The presence of the benzyloxyphenyl group could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and additions . The benzyloxyphenyl group could potentially be modified or removed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrimidine derivatives are generally stable compounds . The presence of the benzyloxyphenyl group could potentially influence the compound’s solubility and stability .Applications De Recherche Scientifique
Synthesis and Derivative Formation : The compound has been used as a starting material or intermediate in the synthesis of various heterocyclic compounds. For example, Haiza et al. (2000) discussed the alkylation of related pyrimidine derivatives and their cyclization into thiazolopyrimidine derivatives, highlighting the compound's versatility in chemical synthesis (Haiza, Assiery, Mostafa, & El-Reedy, 2000).
Anti-Inflammatory Potential : Research has also explored the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives. A study by Tozkoparan et al. (1999) synthesized and evaluated several related compounds for their anti-inflammatory activities, showing moderate effectiveness at certain doses (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Quantitative Structure-Activity Relationship (QSAR) Analysis : Sawant et al. (2012) performed QSAR analysis on benzylidene oxazolo/thiazolo pyrimidine derivatives, including structural analogs of the compound , to understand their anti-inflammatory potential. This study highlights the importance of specific functional groups in enhancing biological activity (Sawant, Bansode, & Wadekar, 2012).
Antimicrobial Activity : The antimicrobial properties of related thiazolo[3,2-a]pyrimidine derivatives have been investigated, showing effectiveness against various bacterial strains. Kolisnyk et al. (2015) synthesized a series of derivatives and evaluated their antimicrobial activity, providing insights into the potential use of these compounds in combating microbial infections (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Anticancer Properties : Research into the anticancer potential of thiazolopyrimidine derivatives, structurally similar to N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, has been conducted. Studies like that by Abd El‐All et al. (2015) have synthesized and evaluated a series of these compounds for their effectiveness against various cancer cell lines, indicating their promise as anticancer agents (Abd El‐All, Magd‐El‐Din, Ragab, Elhefnawi, Abdalla, Galal, & El‐Rashedy, 2015).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetepoxide hydrolase , which catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Pharmacokinetics
It’s worth noting that boronic esters, which are structurally similar to this compound, are known to be marginally stable in water . This could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can influence the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which this compound acts could potentially impact its efficacy and stability.
Propriétés
IUPAC Name |
5-oxo-N-(4-phenylmethoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-18(17-12-21-20-23(19(17)25)10-11-27-20)22-15-6-8-16(9-7-15)26-13-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCONJSXPJKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)



![6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2888445.png)

![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888449.png)


![2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2888454.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)

![2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2888458.png)
